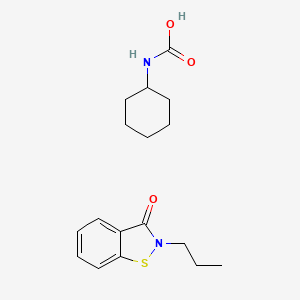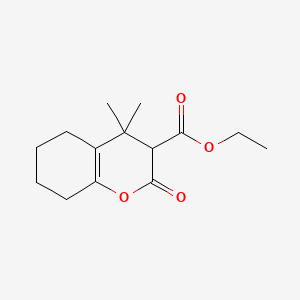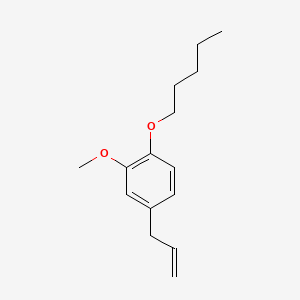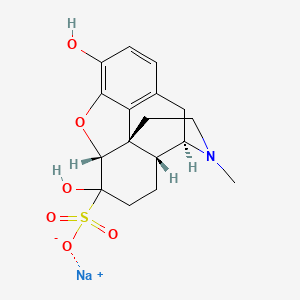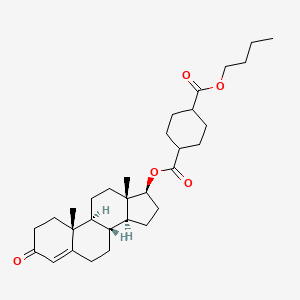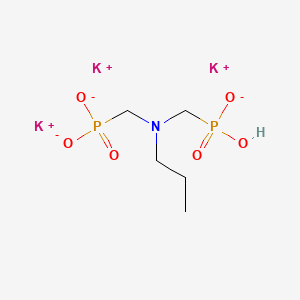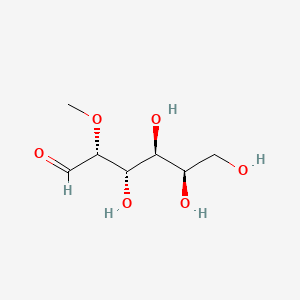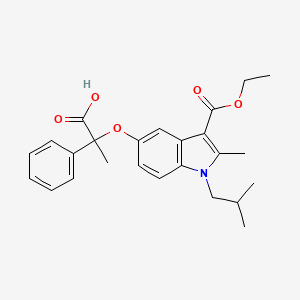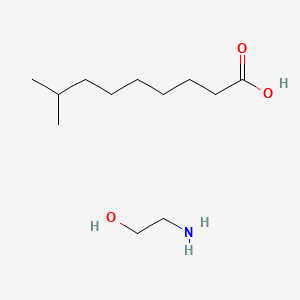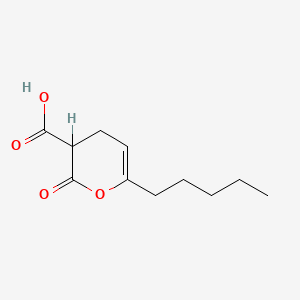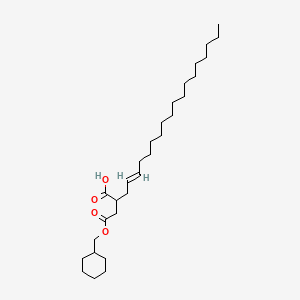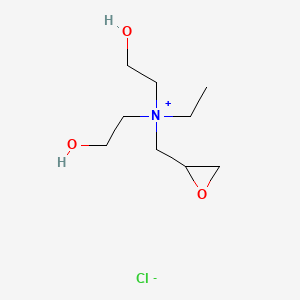
4-(3,3-Dimethyltriazeno)-5-nitroimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-Dimethyltriazeno)-5-nitroimidazole is a chemical compound known for its significant antitumor activity. . This compound is structurally characterized by the presence of a triazeno group and a nitro group attached to an imidazole ring.
Métodos De Preparación
The synthesis of 4-(3,3-Dimethyltriazeno)-5-nitroimidazole typically involves the diazotation of 5-aminoimidazole-4-carboxamide with nitrous acid, followed by reaction with dimethylamine . This method results in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
4-(3,3-Dimethyltriazeno)-5-nitroimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The triazeno group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(3,3-Dimethyltriazeno)-5-nitroimidazole has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a precursor for synthesizing other imidazole derivatives with potential biological activities.
Biology: The compound has shown significant antitumor activity, making it a valuable tool in cancer research.
Mecanismo De Acción
The mechanism of action of 4-(3,3-Dimethyltriazeno)-5-nitroimidazole involves its conversion to active metabolites that interfere with DNA synthesis. The compound is metabolized to 5-(3-methyl-1-triazeno)imidazole-4-carboxamide, which acts as a methylating agent. This methylation leads to base mismatches in DNA, ultimately causing cell death . The molecular targets include DNA and various enzymes involved in DNA replication and repair.
Comparación Con Compuestos Similares
4-(3,3-Dimethyltriazeno)-5-nitroimidazole can be compared with other similar compounds, such as:
4-(3,3-Dimethyl-1-triazeno)-3-nitrophenyl]imidazole: This compound shares structural similarities and exhibits comparable antitumor activity.
The uniqueness of this compound lies in its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
82039-94-9 |
|---|---|
Fórmula molecular |
C5H8N6O2 |
Peso molecular |
184.16 g/mol |
Nombre IUPAC |
N-methyl-N-[(E)-(5-nitro-1H-imidazol-4-yl)diazenyl]methanamine |
InChI |
InChI=1S/C5H8N6O2/c1-10(2)9-8-4-5(11(12)13)7-3-6-4/h3H,1-2H3,(H,6,7)/b9-8+ |
Clave InChI |
UCGMISFUVBQSOW-CMDGGOBGSA-N |
SMILES isomérico |
CN(C)/N=N/C1=C(NC=N1)[N+](=O)[O-] |
SMILES canónico |
CN(C)N=NC1=C(NC=N1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate](/img/structure/B12686113.png)
